molecular formula C5H6F4O2 B1340607 Ethyl 2,2,3,3-tetrafluoropropanoate CAS No. 337-82-6

Ethyl 2,2,3,3-tetrafluoropropanoate

Cat. No.: B1340607
CAS No.: 337-82-6
M. Wt: 174.09 g/mol
InChI Key: OKJXPDHJDXORHC-UHFFFAOYSA-N
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Description

Ethyl 2,2,3,3-tetrafluoropropanoate is a useful research compound. Its molecular formula is C5H6F4O2 and its molecular weight is 174.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Lithium-Ion Batteries

Ethyl 2,2,3,3-tetrafluoropropanoate is used to enhance the performance of lithium-ion batteries. For example, ethyl 3,3,3-trifluoropropanoate, a related compound, has been shown to extend the life of LiMn2O4/Li cells, increasing capacity retention significantly when added to the electrolyte. It inhibits the formation of HF induced erosion of the LiMn2O4 electrode and reduces interfacial impedance, making it an effective additive for improving battery life at elevated temperatures (Huang et al., 2016).

Use in Electrochemical Applications

This compound plays a role in the development of novel electrolytes for electrochemical applications like lithium/sulfur batteries. Fluorinated ethers, including ethyl 1,1,2,2-tetrafluoroethyl ether, have been studied for their ability to enhance the stability of electrolyte/anode interfaces and improve electrochemical performance, such as in cycling, rate, and self-discharging of Li/S cells (Lu et al., 2015).

In Polymer Synthesis

This compound is also relevant in the synthesis of various polymers. It serves as a starting material in chemical reactions leading to the formation of different polyfluorinated compounds. The synthesis processes often involve reactions with other chemicals, leading to the formation of complex and functional polymers. For example, ethyl 2-methyl-2,3-butadienoate, a similar compound, is used in the synthesis of highly functionalized tetrahydropyridines, indicating the compound's versatility in organic synthesis (Zhu et al., 2003).

In Material Science and Analysis

This compound finds application in material science, particularly in the analysis and characterization of polymorphic forms of certain pharmaceutical compounds. It can be used in spectroscopic and diffractometric techniques to study the subtle structural differences between polymorphic forms, which is essential for the analytical and physical characterization of pharmaceuticals (Vogt et al., 2013).

Gas Separation Technologies

This compound is used in the development of gas separation technologies. For instance, in the research on poly(ether-b-amide6)/[Emim][BF4] gel membranes for CO2/light gases separation, the compound plays a significant role in improving the performance of these membranes (Rabiee et al., 2015).

Properties

IUPAC Name

ethyl 2,2,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O2/c1-2-11-4(10)5(8,9)3(6)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJXPDHJDXORHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563040
Record name Ethyl 2,2,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337-82-6
Record name Ethyl 2,2,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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